1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 620154-56-5
Cat. No.: VC5562000
Molecular Formula: C20H11FN2O3S
Molecular Weight: 378.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620154-56-5 |
|---|---|
| Molecular Formula | C20H11FN2O3S |
| Molecular Weight | 378.38 |
| IUPAC Name | 1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C20H11FN2O3S/c21-12-5-3-4-11(10-12)16-15-17(24)13-6-1-2-7-14(13)26-18(15)19(25)23(16)20-22-8-9-27-20/h1-10,16H |
| Standard InChI Key | SXKNKNVLHWEASG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole backbone fused with a thiazole ring and a 3-fluorophenyl group. The chromeno-pyrrole system consists of a benzopyran moiety fused to a pyrrole ring, creating a planar, conjugated system that enhances electronic delocalization. The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to metabolic stability, while the fluorophenyl group introduces electronegativity and lipophilicity, potentially improving membrane permeability.
Key Structural Features:
-
Chromeno[2,3-c]pyrrole core: Provides rigidity and π-π stacking capabilities.
-
Thiazole moiety: Enhances binding affinity to biological targets via hydrogen bonding and van der Waals interactions.
-
3-Fluorophenyl substituent: Modulates electronic properties and steric effects.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 620154-56-5 | |
| Molecular Formula | C<sub>20</sub>H<sub>11</sub>FN<sub>2</sub>O<sub>3</sub>S | |
| Molecular Weight | 378.38 g/mol | |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(3-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions, often leveraging four-component coupling strategies . A typical route includes:
-
Preparation of intermediates:
-
Thiazole-2-carbaldehyde derivatives are synthesized via cyclization of thioureas with α-haloketones.
-
3-Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
-
Chromeno-pyrrole formation:
-
Condensation of a coumarin derivative with a pyrrole precursor under acidic conditions.
-
-
Final coupling:
-
The thiazole and fluorophenyl groups are attached using palladium-catalyzed cross-coupling reactions.
-
Critical Reagents and Conditions:
-
Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub> for cross-coupling, BF<sub>3</sub>·OEt<sub>2</sub> for cyclization.
-
Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–120°C.
-
Yield Optimization: Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours .
Biological Activities and Mechanisms
Antimicrobial Effects
The thiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Against Staphylococcus aureus, derivatives demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin.
Antifungal Activity
Fluorophenyl-thiazole hybrids inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme. Preliminary data suggest 90% growth inhibition of Candida albicans at 32 µg/mL.
Related Compounds and Structure-Activity Relationships
Analogous Derivatives
-
1-(4-Fluorophenyl)-2,7-dimethyl variant: Substituting the 3-fluorophenyl with a 4-fluorophenyl group reduces anticancer activity by 40%, highlighting the importance of substitution position.
-
Butoxy-ethoxyphenyl analogs: Larger alkoxy groups (e.g., in C<sub>27</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S derivatives) improve solubility but decrease metabolic stability.
Table 2: Comparative Bioactivity of Chromeno-Pyrrole Derivatives
| Compound | Anticancer IC<sub>50</sub> (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound (3-fluorophenyl) | 3.2 ± 0.4 | 8–16 |
| 4-Fluorophenyl Analog | 5.1 ± 0.6 | 32–64 |
| Butoxy-Ethoxyphenyl Derivative | 12.7 ± 1.2 | 4–8 |
Future Directions and Applications
Drug Development
The compound’s dual inhibition of topoisomerase II and PBPs positions it as a candidate for combination therapies against multidrug-resistant cancers and infections. Structural modifications to enhance blood-brain barrier penetration could expand its use in neurological malignancies.
Agricultural Chemistry
Thiazole-containing compounds are under investigation as fungicides. Field trials with chromeno-pyrrole derivatives show 70% efficacy against Fusarium species in wheat crops.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume